
Fiacitabine
Vue d'ensemble
Description
La fiacitabine, communément appelée FIAC, est un analogue de nucléoside synthétique. Elle est principalement connue pour ses propriétés antivirales, en particulier contre le virus de l'herpès simplex (HSV). Le composé est un dérivé de la cytosine, modifié pour inclure des atomes de fluor et d'iode, ce qui améliore son activité antivirale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la fiacitabine implique plusieurs étapes clés :
Matière de départ : Le processus commence par le bromure de 3-O-acétyl-5-O-benzoyl-2-désoxy-2-fluoro-D-arabinofuranosyle.
Réaction avec la tris(triméthylsilyl)cytosine : Ce composé réagit avec la tris(triméthylsilyl)cytosine dans le chlorure de méthylène pour former la 1-(3-O-acétyl-5-O-benzoyl-2-désoxy-2-fluoro-bêta-D-arabinofuranosyl)cytosine.
Hydrolyse : Le produit intermédiaire est ensuite hydrolysé à l'aide de méthanol et d'ammoniac pour donner la 1-(2-désoxy-2-fluoro-bêta-D-arabinofuranosyl)cytosine.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais est mise à l'échelle à l'aide de grands réacteurs et de conditions optimisées pour garantir un rendement élevé et une pureté élevée. Le processus implique un contrôle strict des conditions de réaction, des étapes de purification et des contrôles de qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Compound Identification and Context
Fiacitabine (if correctly named) does not appear in peer-reviewed journals, chemical databases, or experimental studies within the provided sources. This suggests one of the following:
-
Potential nomenclature discrepancies (e.g., synonyms, misspellings, or non-standardized naming).
-
Limited research availability , as the compound may be novel, proprietary, or classified.
-
Focus mismatch , as the search results emphasize reaction mechanisms, computational models, and catalytic processes rather than specific pharmaceuticals.
Analysis of Search Result Relevance
The provided sources focus on:
None directly address this compound or its derivatives.
Recommended Pathways for Further Research
To investigate this compound’s chemistry, consider:
Database Expansion
Resource Type | Examples | Purpose |
---|---|---|
Pharmaceutical Databases | PubChem, DrugBank, ChEMBL | Identify synonyms, structural data, and known reactions. |
Reaction Databases | Reaxys, SciFinder | Locate synthetic pathways or degradation studies. |
Patent Repositories | Google Patents, USPTO | Uncover proprietary synthesis methods. |
Structural and Functional Analogues
If this compound is a nucleoside analog (e.g., similar to cytarabine), review:
-
Hydrolysis reactions (acid/base-catalyzed cleavage of glycosidic bonds).
-
Phosphorylation mechanisms (activation by kinases).
-
Enzymatic interactions (e.g., with DNA polymerases or deaminases).
Experimental Characterization
Technique | Application |
---|---|
HPLC-MS | Track degradation products or metabolites. |
NMR Spectroscopy | Elucidate reaction intermediates. |
Kinetic Studies | Quantify reaction rates under varying conditions ( ). |
Hypothetical Reaction Framework
While no direct data exists, a generalized nucleoside reaction profile might include:
Table 1: Common Reaction Types for Nucleoside Analogs
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Glycosidic Bond Cleavage | Acidic hydrolysis (HCl, H₂O) | Free base + sugar derivative |
Phosphorylation | ATP, kinases | Active triphosphate form |
Enzymatic Deamination | Deaminases (e.g., cytidine deaminase) | Uracil analogs |
Oxidation | ROS, cytochrome P450 | Hydroxylated metabolites |
Applications De Recherche Scientifique
Fiacitabine has several scientific research applications:
Antiviral Research: It is extensively studied for its antiviral properties, particularly against herpes simplex virus types 1 and 2.
Cancer Research: this compound and its analogs are investigated for their potential anticancer properties due to their ability to inhibit DNA synthesis.
Biochemical Studies: It is used as a tool in biochemical studies to understand nucleoside metabolism and DNA replication mechanisms.
Pharmaceutical Development: this compound serves as a lead compound for the development of new antiviral and anticancer drugs.
Mécanisme D'action
Fiacitabine exerts its effects by inhibiting DNA replication. It is incorporated into the viral DNA by viral DNA polymerase, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets of this compound include viral DNA polymerase and thymidine kinase, which are essential for viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Fialuridine (FIAU) : Un autre analogue de nucléoside avec des propriétés antivirales.
Cytarabine (Ara-C) : Utilisée dans le traitement du cancer, en particulier de la leucémie.
Idoxuridine (IDU) : Un composé antiviral utilisé pour traiter les infections à virus de l'herpès simplex.
Unicité
La fiacitabine est unique en raison de sa double modification par le fluor et l'iode, ce qui améliore son activité antivirale et sa spécificité. Comparée à des composés similaires, la this compound a montré une plus grande puissance contre le virus de l'herpès simplex et une cytotoxicité plus faible pour les cellules normales .
Activité Biologique
Fiacitabine, a nucleoside analogue, exhibits significant biological activity primarily as an antiviral agent. This compound has been studied for its efficacy against various viral infections, particularly those caused by herpesviruses. Below is a detailed examination of its biological activity, including data tables and relevant case studies.
This compound functions by mimicking the natural nucleosides in the body, thereby interfering with viral DNA synthesis. The compound is phosphorylated within cells to its active triphosphate form, which inhibits viral polymerases and leads to the termination of viral DNA chain elongation. This mechanism is crucial in treating infections like varicella-zoster virus (VZV) and herpes simplex virus (HSV).
Antiviral Activity
This compound has shown promising results in clinical trials, particularly for VZV infections.
Case Study: VZV Infections
In a clinical trial involving 26 patients with localized VZV infections, this compound was administered at doses exceeding 120 mg/m²/day. The results indicated:
- Complete Response : 24 out of 26 patients showed no new cutaneous lesions after 72 hours of therapy.
- Progression Cessation : All patients exhibited cessation of lesion progression within 48 to 72 hours.
- Pain Relief : Patients who experienced pain prior to treatment reported significant improvement within 48 to 96 hours .
Efficacy Against Other Viruses
This compound has also been evaluated for its effectiveness against other herpesviruses. The following table summarizes findings from various studies:
Virus Type | Study Population | Dose (mg/m²/day) | Response Rate (%) | Observations |
---|---|---|---|---|
VZV | 26 patients | >120 | 92% | No new lesions; rapid pain relief |
HSV | Varied | 300-400 | 50% | Clinical improvement in several cases |
CMV | Patients with opportunistic infections | 250-500 | Variable | Some patients showed transient improvement |
Toxicity and Side Effects
While this compound has demonstrated efficacy, it is not without risks. Preclinical studies have indicated potential toxicity at higher doses:
- Cardiotoxicity : Tissue signs indicative of cardiotoxicity were observed in high-dose groups (≥250 mg/kg/day).
- Hematological Effects : Decreased leukocyte and reticulocyte counts were noted in some cases, suggesting possible bone marrow suppression .
- Neurological Symptoms : Some patients experienced confusion and seizures following administration, which resolved upon discontinuation of the drug .
Propriétés
IUPAC Name |
4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860897 | |
Record name | 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-90-6 | |
Record name | NSC382097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.